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Compound of Interest

Compound Name: (2,2-Dimethylpropyl)cyclohexane

Cat. No.: B14698781

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,2-
Dimethylpropyl)cyclohexane, also known as neopentylcyclohexane. Due to the limited
availability of public experimental spectra, this guide incorporates predicted data for Nuclear
Magnetic Resonance (NMR) spectroscopy and characteristic spectral features for Infrared (IR)
spectroscopy and Mass Spectrometry (MS) based on the compound's structure. Detailed
experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Properties

(2,2-Dimethylpropyl)cyclohexane is a saturated hydrocarbon with the chemical formula
C11H22 and a molecular weight of 154.30 g/mol .[1][2] Its structure consists of a cyclohexane
ring substituted with a 2,2-dimethylpropyl (neopentyl) group.

Molecular Structure:

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopic Data

Due to the absence of publicly available experimental NMR spectra, the following *H and 13C
NMR data are predicted using computational models. These predictions offer valuable insights
into the expected chemical shifts and multiplicities.
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Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for (2,2-Dimethylpropyl)cyclohexane

Predicted Chemical Predicted

Protons . o Integration
Shift (ppm) Multiplicity

(CH3)sC- ~0.85 Singlet 9H

-C-CHz2-Cyclohexane ~1.15 Doublet 2H

Cyclohexane-CH- ~1.20 Multiplet 1H

Cyclohexane-CH:- ]
) ) ~0.8-1.8 Multiplet 10H
(axial & equatorial)

Note: Predictions are based on standard NMR prediction algorithms and may vary from
experimental values.

Predicted *C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for (2,2-Dimethylpropyl)cyclohexane

Carbon Atom Predicted Chemical Shift (ppm)
(CHs)sC- ~30
(CHs)sC- ~29
-C-CH2-Cyclohexane ~50
Cyclohexane-CH- ~ 38
Cyclohexane-CH:- (C2, C6) ~ 34
Cyclohexane-CH:z- (C3, C5) ~ 27
Cyclohexane-CHz- (C4) ~ 26

Note: Predictions are based on standard NMR prediction algorithms and may vary from
experimental values.
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Infrared (IR) Spectroscopy

An experimental IR spectrum for (2,2-Dimethylpropyl)cyclohexane is not readily available.
However, the expected characteristic absorption bands can be inferred from its aliphatic
hydrocarbon structure.

Table 3: Expected Characteristic IR Absorption Bands for (2,2-Dimethylpropyl)cyclohexane

) . Expected Wavenumber .
Vibrational Mode Intensity
(cm™)

C-H stretch (sp® CH, CHz,

CHs) 2850 - 3000 Strong

CHz bend (scissoring) ~ 1465 Medium

CHs bend (asymmetric) ~ 1450 Medium

CHs bend (symmetric) ~ 1365 Medium-Weak

Mass Spectrometry (MS)

The mass spectrum of (2,2-Dimethylpropyl)cyclohexane, under electron ionization (El), is
expected to show fragmentation patterns typical of branched alkanes. The molecular ion peak
(M*) at m/z 154 may be observed, but its intensity could be low due to the facile fragmentation
of the neopentyl group.

Table 4: Expected Key Fragments in the Mass Spectrum of (2,2-Dimethylpropyl)cyclohexane
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miz Proposed Fragment Comments
154 [Ci1H22]* Molecular lon (M%)

Loss of a neopentyl radical
97 [C7Ha3]*

(*CsH11)

Loss of a neopentyl radical
83 [CeHa1]* and subsequent

rearrangement

tert-Butyl cation, likely the base
57 [CaHo]* ] B

peak due to its stability
41 [CsHs]* Allyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of (2,2-
Dimethylpropyl)cyclohexane.

Methodology:
e Sample Preparation:

o Dissolve approximately 10-20 mg of (2,2-Dimethylpropyl)cyclohexane in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs3).[3][4]

o Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton
or glass wool plug directly into a clean, dry 5 mm NMR tube.[3]

e Instrumentation:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition:
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o H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio. Use a standard pulse program.

o 183C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the spectra and perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of (2,2-Dimethylpropyl)cyclohexane.
Methodology:
e Sample Preparation:

o Place a small drop of liquid (2,2-Dimethylpropyl)cyclohexane directly onto the ATR
crystal.[5]

 Instrumentation:

o Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.[5]

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm~1). Co-add multiple scans to improve the signal-to-noise ratio.[6]
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» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Perform baseline correction if necessary.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

Sample Introduction:

o Introduce a small amount of the volatile liquid sample into the mass spectrometer, often
via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion
probe.

lonization:

o The sample molecules in the gas phase are bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.[7][8][9]

Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

o An ion detector measures the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the
spectroscopic analysis of (2,2-Dimethylpropyl)cyclohexane.
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Caption: General workflow for the spectroscopic analysis of a liquid sample.
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Caption: Proposed fragmentation pathway for (2,2-Dimethylpropyl)cyclohexane in EI-MS.

Caption: Key covalent connectivities in (2,2-Dimethylpropyl)cyclohexane relevant to NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14698781?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14698781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

